molecular formula C11H22O3 B12541579 Octanoic acid, 8-hydroxy-2-propyl-, (2R)- CAS No. 824961-10-6

Octanoic acid, 8-hydroxy-2-propyl-, (2R)-

Cat. No.: B12541579
CAS No.: 824961-10-6
M. Wt: 202.29 g/mol
InChI Key: HKUMXVZOWDJVID-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is a specialized organic compound with the molecular formula C11H22O3. This compound is characterized by the presence of an octanoic acid backbone with a hydroxyl group and a propyl group attached to it. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- typically involves the hydroxylation of octanoic acid derivatives. One common method includes the use of selective oxidizing agents to introduce the hydroxyl group at the desired position. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the (2R) isomer .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes where enzymes are used to achieve the desired stereochemistry. These methods are advantageous due to their high selectivity and environmentally friendly nature. Additionally, chemical synthesis routes involving chiral catalysts can be employed to produce the (2R) isomer on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 8-hydroxy-2-propyl-, (2R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octanoic acid, 8-hydroxy-2-propyl-, (2R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways. The (2R) configuration plays a crucial role in determining the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Octanoic acid: Lacks the hydroxyl and propyl groups, making it less reactive in certain chemical reactions.

    8-Hydroxy-octanoic acid: Similar structure but without the propyl group, affecting its physical and chemical properties.

    2-Propyl-octanoic acid:

Uniqueness

Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

824961-10-6

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(2R)-8-hydroxy-2-propyloctanoic acid

InChI

InChI=1S/C11H22O3/c1-2-7-10(11(13)14)8-5-3-4-6-9-12/h10,12H,2-9H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

HKUMXVZOWDJVID-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](CCCCCCO)C(=O)O

Canonical SMILES

CCCC(CCCCCCO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.